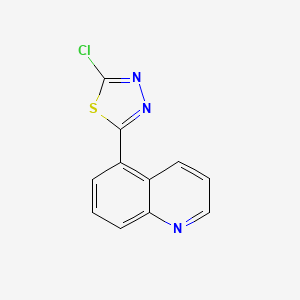

5-(5-氯-1,3,4-噻二唑-2-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazide with carboxylic acid in a one-pot manner . A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized by reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Molecular Structure Analysis

The molecular formula of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is C4H4ClN3OS . The exact mass is 176.9763606 g/mol . The structure of the compound includes a thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Physical And Chemical Properties Analysis

The molecular weight of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” is 177.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 .科学研究应用

合成和潜在生物活性

- 帕尔卡尼和施密特 (2000 年) 的一项研究涉及合成具有氯原子和噻二唑取代基的新喹唑啉酮。由于其结构特征,这些化合物预计具有生物活性 (帕尔卡尼和施密特,2000 年)。

缓蚀

- 萨拉斯瓦特和雅达夫 (2020 年) 探讨了喹喔啉衍生物作为酸性介质中低碳钢的缓蚀剂,展示了类似杂环化合物的潜在工业应用 (萨拉斯瓦特和雅达夫,2020 年)。

抗菌活性

- 霍拉等人 (2005 年) 合成了含氟喹啉衍生物,并评估了它们的抗菌活性,这可能为 5-(5-氯-1,3,4-噻二唑-2-基)喹啉的抗菌潜力提供信息 (霍拉等人,2005 年)。

抗微生物活性

- 帕特尔和辛格 (2009 年) 报告了与 5-(5-氯-1,3,4-噻二唑-2-基)喹啉密切相关的化合物的金属螯合物的合成、表征和抗微生物活性,深入了解其潜在的抗微生物应用 (帕特尔和辛格,2009 年)。

新型抗菌剂

- 奈克等人 (2006 年) 合成了新型硒代二唑和噻二唑,包括 5-(5-氯-1,3,4-噻二唑-2-基)喹啉的结构类似物,并筛选了它们的抗菌活性,突出了它们作为新型抗菌剂的潜力 (奈克等人,2006 年)。

抗氧化、抗炎和镇痛活性

- 埃尔加扎尔等人 (2009 年) 制备了具有抗氧化、抗炎和镇痛活性的衍生物,指出了结构相关化合物的治疗潜力 (埃尔加扎尔等人,2009 年)。

作用机制

Thiadiazole derivatives have been shown to exhibit a wide variety of biological activities. They have been found to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

未来方向

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on exploring the potential of “5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline” in various pharmacological activities and developing more effective therapeutic strategies .

属性

IUPAC Name |

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCOLYDJSQXWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)

![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)

![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)